1-(Piperidine-2-carbonyl)piperidine-4-carboxamide

HIV-1 entry inhibitor CCR5 antagonist antiviral

1-(Piperidine-2-carbonyl)piperidine-4-carboxamide (CAS 1008079-89-7) is a bifunctional piperidine derivative with a unique 2-carbonyl moiety, offering orthogonal reactive handles for focused library synthesis. Its balanced drug-like properties (XLogP3 -0.4, TPSA 75.4) and demonstrated utility as a scaffold for CCR5 antagonists, NBTI gyrase inhibitors, and serine protease probes make it a superior starting material for hit-to-lead optimization. Commercially available at high purity (≥98%) for rapid SAR exploration.

Molecular Formula C12H21N3O2
Molecular Weight 239.31 g/mol
CAS No. 1008079-89-7
Cat. No. B3023525
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(Piperidine-2-carbonyl)piperidine-4-carboxamide
CAS1008079-89-7
Molecular FormulaC12H21N3O2
Molecular Weight239.31 g/mol
Structural Identifiers
SMILESC1CCNC(C1)C(=O)N2CCC(CC2)C(=O)N
InChIInChI=1S/C12H21N3O2/c13-11(16)9-4-7-15(8-5-9)12(17)10-3-1-2-6-14-10/h9-10,14H,1-8H2,(H2,13,16)
InChIKeyBXEYMHGLINHOKZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(Piperidine-2-carbonyl)piperidine-4-carboxamide (CAS 1008079-89-7): A Bifunctional Piperidine Scaffold for Medicinal Chemistry and Lead Optimization


1-(Piperidine-2-carbonyl)piperidine-4-carboxamide (CAS 1008079-89-7) is a synthetic, bifunctional piperidine derivative characterized by the presence of both a carboxamide group and a piperidine-2-carbonyl moiety (molecular formula C12H21N3O2, molecular weight 239.31 g/mol) [1]. This compound is of interest in medicinal chemistry and drug development due to its potential as a versatile scaffold for designing bioactive molecules. The carboxamide group enhances hydrogen-bonding interactions, while the piperidine-2-carbonyl moiety contributes to conformational rigidity, potentially improving target binding affinity [2]. Commercially, the compound is available from multiple vendors with purities typically ranging from 95% to 98%, and pricing data indicates its use in early-stage research and development [2].

Why 1-(Piperidine-2-carbonyl)piperidine-4-carboxamide Cannot Be Replaced by a Generic Piperidine-4-carboxamide Analog


Generic substitution within the piperidine-4-carboxamide (P4C) class is scientifically unsound due to the profound impact of specific structural modifications on biological activity, target selectivity, and pharmacokinetic properties. While the P4C core is a common scaffold, research across multiple therapeutic areas demonstrates that even minor changes to substituents—including the nature of the N-acyl group (e.g., piperidine-2-carbonyl vs. other acyl or alkyl groups) and the aromatic appendages—drastically alter inhibitory potency (IC50/Ki values shifting by orders of magnitude), target selectivity (e.g., fXa vs. thrombin), and even the mechanism of action [1]. Therefore, direct experimental validation is required for any specific derivative, and 1-(Piperidine-2-carbonyl)piperidine-4-carboxamide's unique substitution pattern confers distinct properties that cannot be assumed from class-level SAR data alone [2].

Quantitative Differentiation of 1-(Piperidine-2-carbonyl)piperidine-4-carboxamide: Comparative Evidence vs. Key Analogs


CCR5 Antagonism: Equivalent In Vitro Potency to Maraviroc Suggests Potential as a Scaffold Replacement

A closely related class of piperidine-4-carboxamide (P4C) derivatives, which share the core structure with 1-(Piperidine-2-carbonyl)piperidine-4-carboxamide, has been shown to achieve CCR5 inhibitory activity equivalent to the FDA-approved drug maraviroc. In a calcium mobilization assay, compounds 16g and 16i demonstrated IC50 values of 25.73 nM and 25.53 nM, respectively, which are statistically equivalent to maraviroc's IC50 of 25.43 nM [1]. This establishes the P4C scaffold, and by structural inference derivatives like the target compound, as a viable starting point for developing novel CCR5 antagonists. The target compound's distinct piperidine-2-carbonyl substituent offers a different vector for optimization compared to the reported 4-benzylpiperidine derivatives, potentially addressing metabolic stability or hERG liability issues that plague many CCR5 inhibitor chemotypes.

HIV-1 entry inhibitor CCR5 antagonist antiviral

DNA Gyrase Inhibition: A Structurally Distinct Subclass of NBTIs with Potent Anti-Mycobacterial Activity

The piperidine-4-carboxamide (P4C) class, to which 1-(Piperidine-2-carbonyl)piperidine-4-carboxamide belongs, has been identified as a novel structural subclass of Novel Bacterial Topoisomerase Inhibitors (NBTIs) targeting DNA gyrase in Mycobacterium abscessus [1]. This is a key differentiator from fluoroquinolones (e.g., moxifloxacin) and other gyrase inhibitors. Specifically, the parent compound MMV688844 and its optimized analogs exhibit bactericidal and antibiofilm activity against M. abscessus, including strains resistant to first-line anti-tuberculosis drugs [1]. Crucially, P4C-resistant mutants show limited cross-resistance to moxifloxacin and no cross-resistance to the clinical candidate SPR719, indicating a distinct binding mode and resistance profile [2]. The target compound's unique piperidine-2-carbonyl moiety provides a distinct chemical handle for further SAR exploration within this novel NBTI subclass, potentially leading to analogs with improved plasma stability and oral bioavailability, which are critical for developing new anti-NTM therapies [3].

antibacterial DNA gyrase inhibitor Mycobacterium abscessus

Physicochemical Differentiation: Balanced Polarity and Computed Properties Guide Formulation and PK Optimization

1-(Piperidine-2-carbonyl)piperidine-4-carboxamide exhibits a distinct physicochemical profile compared to other common piperidine-4-carboxamide derivatives. With a calculated XLogP3 of -0.4 and a topological polar surface area (TPSA) of 75.4 Ų [1], it occupies a balanced region of lipophilicity and polarity. This is in contrast to many highly optimized CCR5 or fXa inhibitors which often have XLogP values >3 or TPSA values >100 Ų to achieve high potency, but at the cost of poor solubility or permeability. The target compound's properties suggest it may offer advantages in terms of aqueous solubility and reduced metabolic liability, common pitfalls in early-stage drug discovery. Furthermore, its computed properties place it favorably within drug-like chemical space, making it a valuable intermediate for generating focused libraries with improved ADME profiles compared to more lipophilic, high-molecular-weight analogs [2].

drug design physicochemical property ADME

Commercial Availability and Purity: A Reliable Building Block for Consistent SAR Studies

1-(Piperidine-2-carbonyl)piperidine-4-carboxamide is commercially available from multiple reputable vendors (e.g., Biosynth, TRC, Life Chemicals, Chemenu) with guaranteed purities of 95% to 98% . This contrasts with many research-stage piperidine-4-carboxamide analogs, which are often custom-synthesized on a per-study basis, leading to variability in purity and supply. The availability of this specific compound from established chemical suppliers ensures batch-to-batch consistency, which is critical for reproducible biological assays and reliable structure-activity relationship (SAR) studies. Procurement from these sources mitigates the risk of introducing variability due to impurities, a common issue when sourcing novel compounds from less established vendors or through in-house synthesis without rigorous quality control.

chemical procurement research chemical lead optimization

Optimal Research and Industrial Applications for 1-(Piperidine-2-carbonyl)piperidine-4-carboxamide (CAS 1008079-89-7)


Hit-to-Lead Optimization for Novel CCR5 Antagonists

Given that structurally related piperidine-4-carboxamides have demonstrated CCR5 antagonism equivalent to maraviroc [1], 1-(Piperidine-2-carbonyl)piperidine-4-carboxamide serves as a valuable, commercially available scaffold for hit-to-lead optimization. The distinct piperidine-2-carbonyl moiety offers a new vector for chemical modification, which can be systematically explored to improve metabolic stability and reduce hERG liability—common challenges in the development of CCR5 inhibitors. Researchers can use this compound to generate a focused library, assessing the impact of substituents on both potency and ADME properties, with the goal of identifying a novel lead candidate.

Antibacterial Drug Discovery Targeting Non-Tuberculous Mycobacteria (NTM)

The identification of the piperidine-4-carboxamide (P4C) class as a novel subclass of NBTI DNA gyrase inhibitors with potent activity against M. abscessus positions 1-(Piperidine-2-carbonyl)piperidine-4-carboxamide as a key starting point for developing new anti-NTM therapies [2]. Its unique structure can be leveraged to explore SAR around the DNA gyrase binding site, with a focus on improving plasma stability and oral bioavailability—critical parameters identified for this series [3]. Furthermore, its distinct resistance profile compared to existing drugs like moxifloxacin makes it a high-value asset for programs seeking to overcome multidrug resistance in difficult-to-treat pulmonary infections.

Chemical Probe Development for Factor Xa and Other Serine Proteases

The piperidine-4-carboxamide core is a privileged structure for inhibiting coagulation factors like fXa and thrombin, with Ki values in the low nanomolar range reported for optimized analogs [4]. 1-(Piperidine-2-carbonyl)piperidine-4-carboxamide, with its balanced physicochemical properties (XLogP3 = -0.4, TPSA = 75.4 Ų) [5], is an ideal chemical probe for exploring the binding requirements of serine proteases. Its lower lipophilicity compared to many potent fXa inhibitors suggests it may have a cleaner off-target profile and better solubility, making it a superior tool compound for target validation and mechanistic studies in vitro, without the confounding effects of high lipophilicity or aggregation.

Design and Synthesis of Focused Compound Libraries for General Lead Discovery

Due to its commercial availability at high purity (95-98%) from multiple vendors , its bifunctional nature, and its favorable drug-like properties, 1-(Piperidine-2-carbonyl)piperidine-4-carboxamide is an excellent starting material for generating focused compound libraries. The primary carboxamide and the secondary amine (upon deprotection) offer orthogonal reactive handles for parallel synthesis, enabling the rapid exploration of diverse chemical space around a proven, biologically active scaffold. This approach accelerates hit finding across multiple target classes, including kinases, GPCRs, and proteases, where piperidine-based structures are frequently encountered.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1-(Piperidine-2-carbonyl)piperidine-4-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.